molecular formula C18H16ClF6N3O3S B2836014 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane CAS No. 1022400-77-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane

Cat. No.: B2836014
CAS No.: 1022400-77-6
M. Wt: 503.84
InChI Key: QNVCWMBQXHXMDI-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with a pyridine and a phenyl group. The presence of trifluoromethyl and trifluoromethoxy groups enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Diazepane Ring: Starting with a suitable diamine, the diazepane ring is formed through cyclization reactions.

    Substitution Reactions: The pyridine and phenyl groups are introduced via nucleophilic substitution reactions, often using halogenated precursors.

    Introduction of Trifluoromethyl and Trifluoromethoxy Groups: These groups are typically introduced through electrophilic fluorination reactions, using reagents like trifluoromethyl iodide or trifluoromethoxy benzene under controlled conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods like chromatography and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.

Major Products:

    Oxidation Products: Corresponding sulfoxides or sulfones.

    Reduction Products: Reduced diazepane derivatives.

    Substitution Products: Substituted pyridine or phenyl derivatives.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane has diverse applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in biological pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-piperazine

Uniqueness:

  • Trifluoromethoxy Group: The presence of the trifluoromethoxy group in the phenyl ring distinguishes it from similar compounds, potentially enhancing its biological activity and stability.
  • Diazepane Ring: The diazepane ring structure provides unique conformational properties, influencing its interaction with biological targets.

This compound’s unique structural features and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF6N3O3S/c19-15-10-12(17(20,21)22)11-26-16(15)27-6-1-7-28(9-8-27)32(29,30)14-4-2-13(3-5-14)31-18(23,24)25/h2-5,10-11H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCWMBQXHXMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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